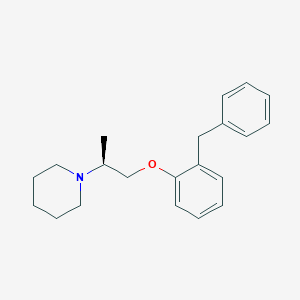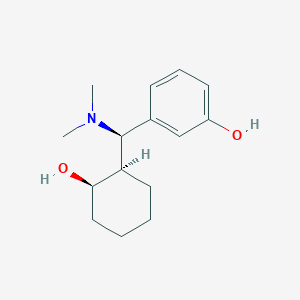
Cyanate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyanate is an inorganic compound with the chemical formula NaOCN. It appears as a white crystalline solid and is the sodium salt of the cyanate anion. Sodium cyanate is known for its use in various industrial and chemical applications due to its unique properties and reactivity .
Applications De Recherche Scientifique
Sodium cyanate has a wide range of applications in scientific research:
Biology: Sodium cyanate has been studied for its potential therapeutic effects in treating sickle cell disease.
Medicine: It has been explored for its ability to counteract carcinogenic effects in the body.
Mécanisme D'action
Target of Action
Sodium cyanate, an inorganic compound with the formula NaOCN, primarily targets hemoglobin in the body . It is known to carbamylate the terminal valine residues of hemoglobin . This carbamylation process is crucial for the compound’s therapeutic effects, particularly in the treatment of sickle cell disease .
Mode of Action
Sodium cyanate interacts with its target, hemoglobin, through a process called carbamylation . This involves the addition of a carbamyl group (NHCO) to the terminal valine residues of hemoglobin . The carbamylation process alters the properties of hemoglobin, increasing its oxygen affinity . This change in oxygen affinity is believed to play a key role in the compound’s therapeutic effects .
Biochemical Pathways
The primary biochemical pathway affected by sodium cyanate involves the conversion of cyanate to ammonia and carbon dioxide . This reaction is facilitated by an enzyme known as cyanase . Cyanase converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This detoxification pathway helps to mitigate the toxicity of cyanate, which is harmful to all organisms .
Pharmacokinetics
It is known that sodium cyanate is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of sodium cyanate and their impact on its bioavailability.
Result of Action
The carbamylation of hemoglobin by sodium cyanate results in increased oxygen affinity of the hemoglobin . This can have a significant therapeutic effect in conditions like sickle cell disease, where it helps to prevent the sickling of red blood cells . By increasing the oxygen affinity of hemoglobin, sodium cyanate helps to maintain the normal morphology of red blood cells, thereby mitigating the symptoms of sickle cell disease .
Action Environment
The action of sodium cyanate can be influenced by various environmental factors. For instance, the rate of cyanate reaction with water increases with temperature, concentration, and decreasing pH . Furthermore, sodium cyanate is stable to aqueous solution under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed in clinical application, except for its reaction with proteins and other biological materials .
Analyse Biochimique
Biochemical Properties
Sodium cyanate is used to produce cyanic acid, often in situ . This approach is exploited for condensation with amines to give unsymmetrical ureas . Such urea derivatives have a range of biological activity . Sodium cyanate is also an ideal nucleophile, and these nucleophilic properties make it a major contributor to the stereospecificity in certain reactions such as in the production of chiral oxazolidone .
Cellular Effects
Sodium cyanate has been found to have effects on various types of cells and cellular processes. For instance, it has been found to have a role in sickle cell disease therapy . In aqueous solution, sodium cyanate decomposes to ammonia and sodium bicarbonate . The rate of cyanate reaction with water increases with temperature, concentration, and decreasing pH . Under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed in clinical application, sodium cyanate can be considered stable to aqueous solution, except for its reaction with proteins and other biological materials .
Molecular Mechanism
Sodium cyanate exerts its effects at the molecular level through various mechanisms. One of the important physiological functions of cyanate is protein carbonylation, a non-enzymatic post-translational protein modification . Carbamylation reactions on proteins are capable of irreversibly changing protein structure and function, resulting in pathologic molecular and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium cyanate has been observed to have changes in its effects over time. For instance, in a study on sickle cell disease, sodium cyanate was found to be stable to aqueous solution under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed .
Dosage Effects in Animal Models
The effects of sodium cyanate vary with different dosages in animal models. For instance, a study found that the i.p. injection of sodium cyanate (32 mg/kg) to mice once daily (five times a week) for a five-month period had no adverse effects .
Metabolic Pathways
Sodium cyanate is involved in various metabolic pathways. Cyanate metabolism relies on the well-characterised enzyme cyanase, which catalyses the reaction of cyanate with bicarbonate to produce ammonium and carbon dioxide .
Transport and Distribution
It is known that sodium cyanate is used to produce cyanic acid, often in situ , suggesting that it may be transported into cells where it is needed.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium cyanate can be synthesized through the reaction of urea with sodium carbonate at elevated temperatures. The reaction proceeds as follows: [ 2 \text{OC(NH}_2\text{)}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{Na(NCO)} + \text{CO}_2 + 2 \text{NH}_3 + \text{H}_2\text{O} ] An intermediate, sodium allophanate, is observed during this process: [ \text{H}_2\text{NC(O)NHCO}_2\text{Na} \rightarrow \text{NaOCN} + \text{NH}_3 + \text{CO}_2 ]
Industrial Production Methods: Industrially, sodium cyanate is produced by heating a mixture of urea and sodium carbonate. This method is preferred due to its efficiency and the availability of raw materials .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cyanate undergoes various chemical reactions, including:
Oxidation: Sodium cyanate can be oxidized to form cyanic acid.
Substitution: It reacts with hydrochloric acid to produce cyanic acid and sodium chloride: [ \text{NaOCN} + \text{HCl} \rightarrow \text{HOCN} + \text{NaCl} ]
Condensation: Cyanic acid formed in situ can condense with amines to produce unsymmetrical ureas: [ \text{HOCN} + \text{RNH}_2 \rightarrow \text{RNHC(O)NH}_2 ]
Common Reagents and Conditions:
Oxidizing Agents: Mild oxidizing agents such as lead oxide can be used to prepare sodium cyanate from cyanides.
Acids: Hydrochloric acid is commonly used in substitution reactions.
Major Products:
Cyanic Acid: Formed during substitution reactions.
Unsymmetrical Ureas: Produced through condensation reactions with amines.
Comparaison Avec Des Composés Similaires
Potassium Cyanate (KOCN): Similar in structure and reactivity to sodium cyanate, but with potassium as the cation.
Ammonium Cyanate (NH4OCN): Known for its role in the synthesis of urea through the Wöhler synthesis.
Sodium Cyanide (NaCN): Highly toxic and used in gold mining and electroplating.
Uniqueness of Sodium Cyanate: Sodium cyanate is unique due to its relatively lower toxicity compared to sodium cyanide and its ability to form cyanic acid in situ, which is useful in various synthetic applications. Its role in biological systems, particularly in the treatment of sickle cell disease, also sets it apart from other cyanate compounds .
Propriétés
Numéro CAS |
917-61-3 |
|---|---|
Formule moléculaire |
CHNNaO |
Poids moléculaire |
66.015 g/mol |
Nom IUPAC |
sodium;cyanate |
InChI |
InChI=1S/CHNO.Na/c2-1-3;/h3H; |
Clé InChI |
VXCSPBPIGBJXJR-UHFFFAOYSA-N |
SMILES |
C(#N)[O-].[Na+] |
SMILES isomérique |
C(#N)[O-].[Na+] |
SMILES canonique |
C(#N)O.[Na] |
Key on ui other cas no. |
917-61-3 |
Pictogrammes |
Irritant |
Synonymes |
CyanicAcid, Sodium Salt ; Sodium Cyanate; Sodium Cyanate (NaOCN); Sodium Isocyanate; Zassol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Azaspiro[2.5]octane](/img/structure/B49918.png)







